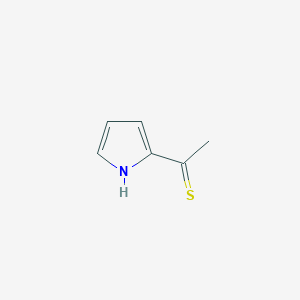

2-Thioacetyl-1H-pyrrole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Thioacetyl-1H-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with a thioacetyl group at the second position. Pyrroles are a class of five-membered nitrogen-containing heterocycles that are significant in various biological and chemical contexts. The thioacetyl group introduces sulfur into the molecule, which can influence its reactivity and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thioacetyl-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of pyrrole with thioacetic acid under acidic conditions. The reaction typically proceeds as follows:

Starting Materials: Pyrrole and thioacetic acid.

Reaction Conditions: The reaction is carried out in the presence of a strong acid catalyst, such as hydrochloric acid, at elevated temperatures.

Procedure: Pyrrole is mixed with thioacetic acid and the acid catalyst, and the mixture is heated to promote the formation of the thioacetyl group at the second position of the pyrrole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Functionalization via Condensation Reactions

The thioacetyl group undergoes further reactions to form hydrazide and carbothioamide derivatives:

-

Reaction with Phenyl Isothiocyanate :

¹H NMR Data for 8a :

Annulation Reactions with Thioacetamide

2-Thioacetyl-pyrroles participate in catalyst-free annulation to form fused heterocycles:

-

Substrates : Pyrrolo[2,1-c] benzoxazine-1,2,4-triones (2 ) react with thioacetamide .

-

Mechanism :

-

Product : 1H-pyrrolo[3,2-c]pyridine-2,3-diones (4a-f , 56–60% yield) .

Reaction Optimization :

Insecticidal Activity of Thioacetyl-Pyrrole Derivatives

Select derivatives exhibit notable bioefficacy against Spodoptera littoralis (cotton leafworm):

| Compound | LC₅₀ (ppm) | Bioactivity Rank |

|---|---|---|

| 7a | 0.1306 | Highest |

| 8c | 0.9442 | Moderate |

| 3c | 5.883 | Low |

Data from toxicological assays under laboratory conditions .

Mechanistic Insights

-

Phase-Transfer Catalysis : TBAB enhances anion transfer between aqueous and organic phases, accelerating cycloaddition .

-

Decarboxylation Pathways : Key intermediates (e.g., HD from 2,5-dimethylfuran) undergo Paal-Knorr reactions with amines to form pyrroles .

Stability and Byproduct Formation

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Antimicrobial Activity

2-Thioacetyl-1H-pyrrole and its derivatives have demonstrated significant antimicrobial properties. Research indicates that pyrrole compounds exhibit activity against a variety of pathogens, including bacteria and fungi. For instance, certain pyrrole derivatives were shown to inhibit the growth of Staphylococcus aureus and Candida albicans, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Studies have also highlighted the anti-inflammatory potential of pyrrole derivatives. In animal models, compounds similar to this compound exhibited significant reductions in paw edema, indicating their efficacy in treating inflammatory conditions. The mechanism of action is believed to involve inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response .

Anticancer Properties

The anticancer potential of pyrrole derivatives has been explored extensively. Research shows that compounds containing the pyrrole moiety can induce apoptosis in cancer cells and inhibit tumor growth. For example, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents .

Agricultural Applications

Insecticidal Activity

Pyrrole derivatives, including this compound, have been evaluated for their insecticidal properties. In laboratory tests, certain compounds exhibited high bioefficacy against pests such as the cotton leafworm (Spodoptera littoralis), with LC50 values indicating potent insecticidal activity. This suggests their potential use in developing environmentally friendly pesticides .

Herbicidal Properties

Additionally, some studies have reported that pyrrole-based compounds can act as herbicides, effectively controlling weed populations without harming crops. This dual functionality enhances their value in sustainable agricultural practices .

Material Science Applications

Fluorescent Materials

The unique electronic properties of pyrroles make them suitable for applications in material science, particularly in the development of fluorescent materials. These materials are used in various applications, including organic light-emitting diodes (OLEDs) and sensors due to their ability to emit light upon excitation .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Thioacetyl-1H-pyrrole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thioacetyl group can form covalent bonds with nucleophilic sites in proteins, affecting their function. Additionally, the pyrrole ring can participate in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

2-Acetyl-1H-pyrrole: Lacks the sulfur atom, which can affect its reactivity and biological activity.

2-Thiomethyl-1H-pyrrole: Contains a thiomethyl group instead of a thioacetyl group, leading to different chemical properties.

2-Thioacetyl-1H-indole: Features an indole ring instead of a pyrrole ring, which can influence its electronic properties and reactivity.

Uniqueness: 2-Thioacetyl-1H-pyrrole is unique due to the presence of both a pyrrole ring and a thioacetyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Eigenschaften

IUPAC Name |

1-(1H-pyrrol-2-yl)ethanethione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-5(8)6-3-2-4-7-6/h2-4,7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEKKAKIVDDBED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=S)C1=CC=CN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.